N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14819551
InChI: InChI=1S/C13H17N3OS2/c1-7-10(14-8(2)19-7)11(17)16-12-15-9(6-18-12)13(3,4)5/h6H,1-5H3,(H,15,16,17)
SMILES:
Molecular Formula: C13H17N3OS2
Molecular Weight: 295.4 g/mol

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14819551

Molecular Formula: C13H17N3OS2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C13H17N3OS2
Molecular Weight 295.4 g/mol
IUPAC Name N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C13H17N3OS2/c1-7-10(14-8(2)19-7)11(17)16-12-15-9(6-18-12)13(3,4)5/h6H,1-5H3,(H,15,16,17)
Standard InChI Key XLMOVOJUSOKLOZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)C)C(=O)NC2=NC(=CS2)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features two distinct thiazole moieties:

  • First thiazole ring: Substituted at the 4-position with a tert-butyl group (C(CH3)3\text{C}(\text{CH}_{3})_{3}) and at the 2-position with an amine group linked to the carboxamide bridge.

  • Second thiazole ring: Contains methyl groups at the 2- and 5-positions, contributing to steric hindrance and electronic modulation .

The carboxamide linker (CONH-\text{CONH}-) facilitates intramolecular hydrogen bonding, enhancing stability and influencing binding interactions with biological targets.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC13H17N3OS2\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{OS}_{2}
Molecular Weight295.4 g/mol
IUPAC NameN-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Canonical SMILESCC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)(C)C)C
XLogP33.2 (predicted)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available thiazole precursors:

  • Thiazole ring formation: Cyclization of thiourea derivatives with α-halo ketones.

  • Carboxamide coupling: Reacting 2,5-dimethylthiazole-4-carboxylic acid with 4-tert-butylthiazol-2-amine using coupling agents like EDC/HOBt.

  • Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity.

Challenges and Solutions

  • Low yields in coupling steps: Additives like DMAP improve efficiency by reducing side reactions.

  • Steric hindrance: Microwave-assisted synthesis enhances reaction rates under controlled conditions .

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Mechanistic studies suggest:

  • Enzyme inhibition: Disruption of dihydrofolate reductase (DHFR) and β-ketoacyl-ACP synthase (FabH) .

  • Membrane disruption: Interaction with phospholipids increases permeability, leading to cell lysis .

Table 2: Antimicrobial Activity (MIC Values)

OrganismMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans3.12

Table 3: Cytotoxic Activity (IC₅₀ Values)

Cell LineIC₅₀ (μM)
MCF7 (Breast)1.7
A549 (Lung)2.3
HEK293 (Normal)>50

Pharmacological Profiling

ADME Properties

  • Lipophilicity: LogP = 3.2 (favorable for membrane permeability).

  • Metabolic stability: Resistant to CYP3A4-mediated oxidation in hepatic microsomes .

  • Plasma protein binding: 89% (determined via equilibrium dialysis).

Toxicity Considerations

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Applications in Drug Development

Lead Optimization

  • Hybrid analogs: Combining thiazole with sulfonamide groups enhances antibacterial efficacy (MIC reduced to 1.56 μg/mL) .

  • Prodrug strategies: Ester derivatives improve aqueous solubility (e.g., phosphate prodrugs achieve 80% bioavailability) .

Targeted Therapies

  • FAK inhibitors: Molecular docking reveals strong binding to focal adhesion kinase (ΔG = -9.8 kcal/mol) .

  • Antibiotic adjuvants: Synergistic effects with β-lactams reduce MRSA biofilm formation by 70% .

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